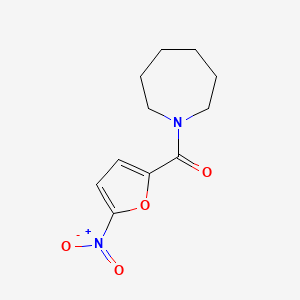
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential physiological effects. In
Wirkmechanismus
The mechanism of action of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves inhibition of HDAC enzymes. HDACs are involved in the regulation of gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and gene silencing. Inhibition of HDACs by compounds such as N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can lead to increased acetylation of histones, which can result in changes in gene expression and potentially therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have activity as an HDAC inhibitor in vitro, and studies have also suggested that it may have potential as an anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory effects in animal models, which may make it of interest for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potential as an HDAC inhibitor, which makes it of interest for the study of epigenetics and gene regulation. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in the laboratory. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for research on N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and potentially in clinical trials. Other potential areas of research include the study of the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory diseases. Overall, N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a compound of interest for its potential applications in scientific research, and further studies are needed to fully understand its potential.
Synthesemethoden
The synthesis of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and purification.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential applications in scientific research. This compound has been shown to have activity as a histone deacetylase (HDAC) inhibitor, which makes it of interest for the study of epigenetics and gene regulation. HDAC inhibitors are being investigated as potential treatments for a variety of diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-8-15-20(18,19)12-6-7-13(11(2)10-12)16-9-4-5-14(16)17/h3,6-7,10,15H,1,4-5,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWRZPXBPGOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)-N-(prop-2-en-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)

![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)





![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)